![molecular formula C15H23NO2S B239182 N-cycloheptyl-2,4-dimethylbenzenesulfonamide](/img/structure/B239182.png)
N-cycloheptyl-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-2,4-dimethylbenzenesulfonamide, also known as TAK-733, is a potent and selective inhibitor of MEK1/2, which are enzymes that play a crucial role in the MAPK/ERK signaling pathway. This pathway is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. TAK-733 has shown promising results in preclinical studies as an anti-cancer agent, and it is currently being evaluated in clinical trials.
Mechanism of Action
N-cycloheptyl-2,4-dimethylbenzenesulfonamide exerts its anti-cancer effects by inhibiting the activity of MEK1/2, which are upstream kinases in the MAPK/ERK pathway. This pathway is frequently dysregulated in cancer cells, leading to increased cell proliferation and survival. By inhibiting MEK1/2, N-cycloheptyl-2,4-dimethylbenzenesulfonamide blocks the activation of downstream effectors, such as ERK1/2, and thereby inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects
N-cycloheptyl-2,4-dimethylbenzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-cycloheptyl-2,4-dimethylbenzenesulfonamide has been well-tolerated and has shown minimal toxicity. However, further studies are needed to fully characterize the safety and toxicity profile of N-cycloheptyl-2,4-dimethylbenzenesulfonamide in humans.
Advantages and Limitations for Lab Experiments
One advantage of N-cycloheptyl-2,4-dimethylbenzenesulfonamide is its specificity for MEK1/2, which reduces the risk of off-target effects. In addition, N-cycloheptyl-2,4-dimethylbenzenesulfonamide has shown promising results in preclinical studies as a single agent and in combination with other anti-cancer agents. However, one limitation of N-cycloheptyl-2,4-dimethylbenzenesulfonamide is its limited solubility, which may affect its efficacy in certain cancer types.
Future Directions
There are several potential future directions for the development of N-cycloheptyl-2,4-dimethylbenzenesulfonamide as an anti-cancer agent. One direction is the identification of biomarkers that can predict response to N-cycloheptyl-2,4-dimethylbenzenesulfonamide and guide patient selection. Another direction is the development of novel formulations or prodrugs to improve the solubility and bioavailability of N-cycloheptyl-2,4-dimethylbenzenesulfonamide. Finally, further clinical trials are needed to evaluate the safety and efficacy of N-cycloheptyl-2,4-dimethylbenzenesulfonamide in humans and to identify optimal dosing regimens and treatment combinations.
Synthesis Methods
The synthesis of N-cycloheptyl-2,4-dimethylbenzenesulfonamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 2,4-dimethylbenzenesulfonyl chloride, which is then reacted with cycloheptylamine to obtain N-cycloheptyl-2,4-dimethylbenzenesulfonamide. The final step involves the introduction of a fluorine atom at the para position of the phenyl ring to improve the pharmacokinetic properties of the compound.
Scientific Research Applications
N-cycloheptyl-2,4-dimethylbenzenesulfonamide has been extensively studied in preclinical models of various types of cancer, including melanoma, non-small cell lung cancer, and pancreatic cancer. In these studies, N-cycloheptyl-2,4-dimethylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress the activity of the MAPK/ERK pathway. In addition, N-cycloheptyl-2,4-dimethylbenzenesulfonamide has been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and immunotherapy.
properties
Product Name |
N-cycloheptyl-2,4-dimethylbenzenesulfonamide |
---|---|
Molecular Formula |
C15H23NO2S |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-cycloheptyl-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H23NO2S/c1-12-9-10-15(13(2)11-12)19(17,18)16-14-7-5-3-4-6-8-14/h9-11,14,16H,3-8H2,1-2H3 |
InChI Key |
SMEKZPKYYCEURO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2CCCCCC2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2CCCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.